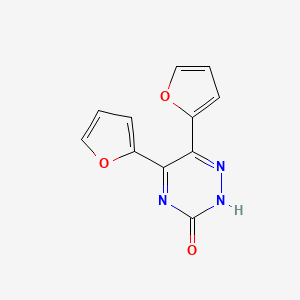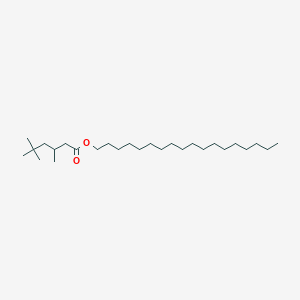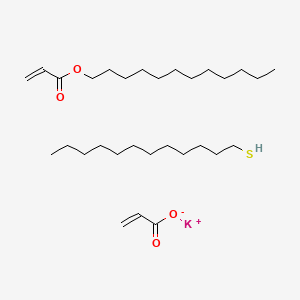
N,N'-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride is a chemical compound with the molecular formula C20H46Cl2N2O4 and a molecular weight of 449.49624 g/mol . This compound is known for its unique structure, which includes two quaternary ammonium groups connected by a hexane chain, each bearing two hydroxypropyl groups. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride typically involves the reaction of hexane-1,6-diamine with bis(2-hydroxypropyl)methylamine in the presence of hydrochloric acid. The reaction proceeds through the formation of intermediate amines, which are subsequently quaternized to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a cGMP (current Good Manufacturing Practice) synthesis workshop to meet the stringent quality standards required for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quaternary ammonium groups can be reduced under specific conditions to form tertiary amines.
Substitution: The chloride ions can be substituted with other anions, such as bromide or iodide, through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ion-exchange reactions are typically carried out using aqueous solutions of the desired anions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from hydroxypropyl groups.
Reduction: Formation of tertiary amines from quaternary ammonium groups.
Substitution: Formation of new quaternary ammonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
N,N’-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Employed in cell culture studies to investigate the effects of quaternary ammonium compounds on cell membranes.
Medicine: Studied for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: Utilized in the formulation of disinfectants and sanitizers for its antimicrobial properties
Wirkmechanismus
The mechanism of action of N,N’-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride primarily involves the disruption of cell membranes. The quaternary ammonium groups interact with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Hexane-1,6-diylbis(bis(2-hydroxyethyl)methylammonium) dichloride: Similar structure but with hydroxyethyl groups instead of hydroxypropyl groups.
N,N’-Hexane-1,6-diylbis(2-hydroxybenzamide): Contains benzamide groups instead of quaternary ammonium groups.
Uniqueness
N,N’-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride is unique due to its specific combination of hydroxypropyl groups and quaternary ammonium groups, which confer distinct chemical and biological properties. This combination makes it particularly effective as a phase transfer catalyst and antimicrobial agent, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
85117-90-4 |
|---|---|
Molekularformel |
C20H46Cl2N2O4 |
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
6-[bis(2-hydroxypropyl)-methylazaniumyl]hexyl-bis(2-hydroxypropyl)-methylazanium;dichloride |
InChI |
InChI=1S/C20H46N2O4.2ClH/c1-17(23)13-21(5,14-18(2)24)11-9-7-8-10-12-22(6,15-19(3)25)16-20(4)26;;/h17-20,23-26H,7-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
SRLABNGABZFTJO-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C[N+](C)(CCCCCC[N+](C)(CC(C)O)CC(C)O)CC(C)O)O.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















